molecular formula C11H12N2O5 B1596870 2-Morpholino-5-nitrobenzoic acid CAS No. 4036-83-3

2-Morpholino-5-nitrobenzoic acid

Cat. No.: B1596870
CAS No.: 4036-83-3
M. Wt: 252.22 g/mol
InChI Key: MRCONLVSTRNJQT-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring, a nitro group, and a benzoic acid moiety

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 2-Morpholino-5-nitrobenzoic acid may involve large-scale nitration processes with stringent safety measures to handle the corrosive and reactive nitrating agents. The process is optimized to achieve high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-5-nitrobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-morpholino-5-aminobenzoic acid.

  • Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.

  • Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Aminobenzoic acid derivatives.

  • Substitution: Halogenated benzoic acids, sulfonated benzoic acids.

Scientific Research Applications

2-Morpholino-5-nitrobenzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid

  • 4-Nitrobenzoic acid

  • 2-Morpholino-4-nitrobenzoic acid

  • 3-Morpholino-4-nitrobenzoic acid

Properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCONLVSTRNJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369383
Record name 2-Morpholino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4036-83-3
Record name 2-Morpholino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-Fluoro-5-nitrobenzoic acid (4.86 g, 26.2 mmol) in dioxane (50 ml) was added morpholine (11.5 ml). The mixture was stirred at room temperature for 2 hours. The solvent was removed in vacuo. The residue was dissolved in water and the mixture was acidified with HCl 2N. The solid was filtered, washed with water and dried to provide the title compound (6.2 g, 93%) as a yellow solid, MS (m/e): 251.2 (M−H, 100%).
Quantity
4.86 g
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reactant
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11.5 mL
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 87 ml morpholine. The temperature of the thick mixture rose to 75° C. After being stirred at reflux temperature for five hours, the mixture was poured into ice water, made acidic with concentrated HCl, filtered, dried and recrystallized from ethanol to give 20.3 grams 2-morpholino-5-nitrobenzoic acid. m.p. = 168°-170° C. The nitro compound was reduced catalytically in ethanol-water (3:1) with 5% palladium on carbon catalyst to give 5-amino-2-morpholinobenzoic acid. m.p. = 307°-308° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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